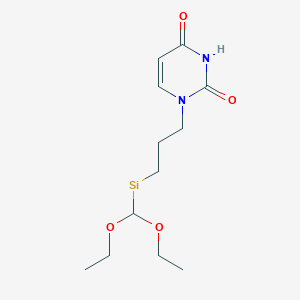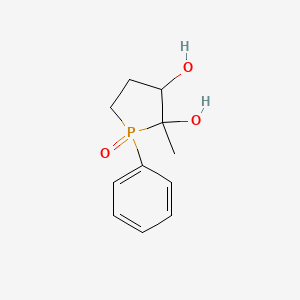![molecular formula C9H16S3 B14302864 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane CAS No. 113307-67-8](/img/structure/B14302864.png)
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a spiro linkage. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane typically involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed in benzene, and the product is isolated through distillation . Another method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with spirocyclic frameworks.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure also allows for unique interactions with biological membranes and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A spirocyclic compound with oxygen atoms in the ring, known for its biological activity and use in natural product synthesis.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with a similar structure, used in the synthesis of various derivatives.
Uniqueness
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to oxygen-containing spirocyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
| 113307-67-8 | |
Molecular Formula |
C9H16S3 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
6-methylsulfanyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C9H16S3/c1-10-8-4-2-3-5-9(8)11-6-7-12-9/h8H,2-7H2,1H3 |
InChI Key |
HZBILJBIZBVMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCCC12SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

